molecular formula C11H14N2O4S B7773348 2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol

Cat. No.: B7773348
M. Wt: 270.31 g/mol
InChI Key: IJXVIUIBZJOHIU-UHFFFAOYSA-N
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Description

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety linked to an ethoxyethanol group through an amino linkage. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol typically involves the reaction of 2-aminobenzothiazole with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and cost-effective production. The purification process may include distillation, crystallization, and filtration to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of 2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol.

    Benzothiazole: A parent compound with similar structural features.

    2-mercaptobenzothiazole: A related compound with a thiol group instead of an amino group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety with an ethoxyethanol group through an amino linkage makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-6-8-17-7-5-12-11-9-3-1-2-4-10(9)18(15,16)13-11/h1-4,14H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXVIUIBZJOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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